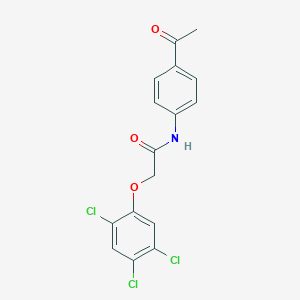![molecular formula C22H27N4O5P B377491 N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide](/img/structure/B377491.png)
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl N-benzoyl-2-(benzoylhydrazono)ethanehydrazonoylphosphonate is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of multiple functional groups, including benzoyl, hydrazono, and phosphonate groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide typically involves multi-step organic reactions. One common method includes the reaction of appropriate hydrazides with benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with diisopropyl phosphite to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl N-benzoyl-2-(benzoylhydrazono)ethanehydrazonoylphosphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazono group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Diisopropyl N-benzoyl-2-(benzoylhydrazono)ethanehydrazonoylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide involves its interaction with specific molecular targets. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazones: Compounds with similar hydrazono groups, such as benzoylhydrazones, which also exhibit diverse reactivity and biological activities.
Phosphonates: Compounds like diisopropyl phosphonate, which share the phosphonate group and are used in similar applications.
Uniqueness
Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C22H27N4O5P |
|---|---|
Peso molecular |
458.4g/mol |
Nombre IUPAC |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide |
InChI |
InChI=1S/C22H27N4O5P/c1-16(2)30-32(29,31-17(3)4)20(24-26-22(28)19-13-9-6-10-14-19)15-23-25-21(27)18-11-7-5-8-12-18/h5-17H,1-4H3,(H,25,27)(H,26,28)/b23-15+,24-20+ |
Clave InChI |
JOCDPJMMKOZPSA-OJMJSWISSA-N |
SMILES |
CC(C)OP(=O)(C(=NNC(=O)C1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2)OC(C)C |
SMILES isomérico |
CC(C)OP(=O)(/C(=N/NC(=O)C1=CC=CC=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(C)C |
SMILES canónico |
CC(C)OP(=O)(C(=NNC(=O)C1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(diethylamino)phenyl]imino}-3-oxo-N,3-diphenylpropanamide](/img/structure/B377408.png)
![1-phenyl-3-[(Z)-1-phenylpropylideneamino]urea](/img/structure/B377410.png)







![2,6-Ditert-butyl-4-[4-(dimethylamino)phenyl]pyrylium](/img/structure/B377432.png)

![2-[(2-Phenylhydrazino)carbonyl]benzoic acid](/img/structure/B377434.png)


